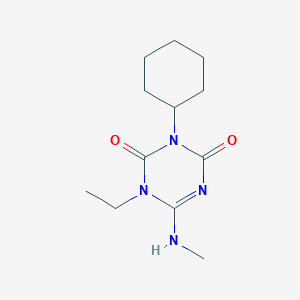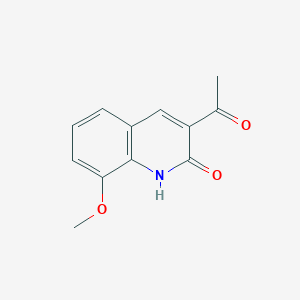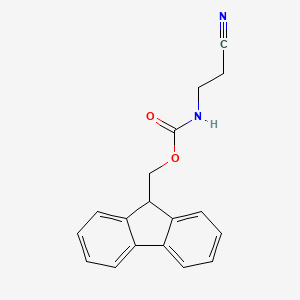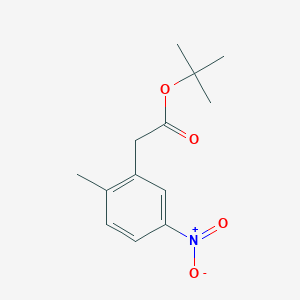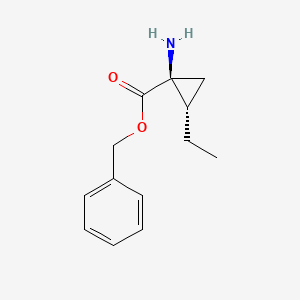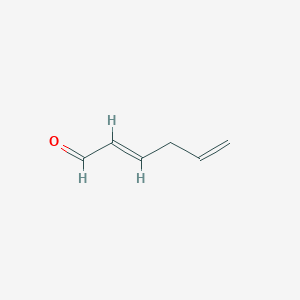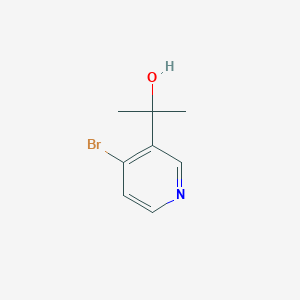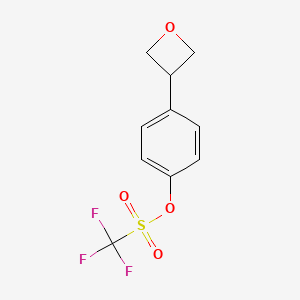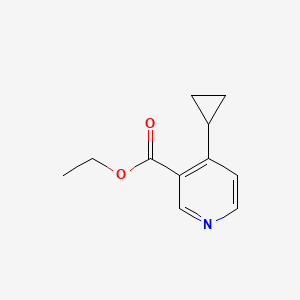
Ethyl4-cyclopropylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl4-cyclopropylnicotinate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound is a derivative of nicotinic acid, which is a form of vitamin B3. The compound features a cyclopropyl group attached to the nicotinate moiety, making it unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl4-cyclopropylnicotinate can be synthesized through various methods. One common approach involves the esterification of nicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Another method involves the use of cyclopropyl bromide and ethyl nicotinate in a nucleophilic substitution reaction. This reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl4-cyclopropylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl4-cyclopropylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to nicotinic acid deficiency.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of Ethyl4-cyclopropylnicotinate involves its interaction with specific molecular targets in biological systems. The compound may act on nicotinic acetylcholine receptors, which are ionotropic receptors composed of five subunits. By binding to these receptors, this compound can modulate neuronal activity and influence various physiological processes.
Comparación Con Compuestos Similares
Ethyl4-cyclopropylnicotinate can be compared with other esters and nicotinic acid derivatives:
Ethyl nicotinate: Similar in structure but lacks the cyclopropyl group, which may result in different chemical and biological properties.
Methyl nicotinate: Another ester of nicotinic acid, differing in the alkyl group attached to the ester moiety.
Cyclopropyl nicotinate: Similar to this compound but with different ester groups, leading to variations in reactivity and applications.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
ethyl 4-cyclopropylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)10-7-12-6-5-9(10)8-3-4-8/h5-8H,2-4H2,1H3 |
Clave InChI |
HMRMRFHSZYTSQN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CN=C1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


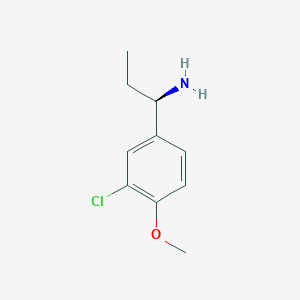
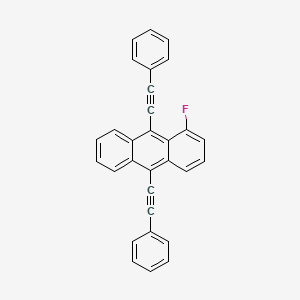
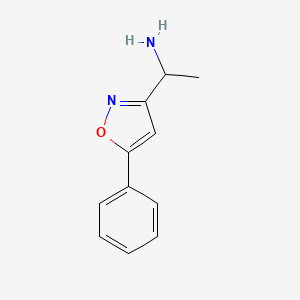
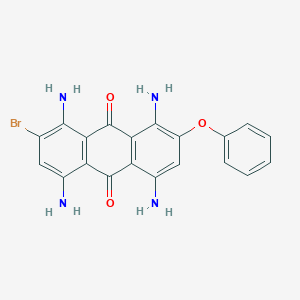
![Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate](/img/structure/B13128543.png)
